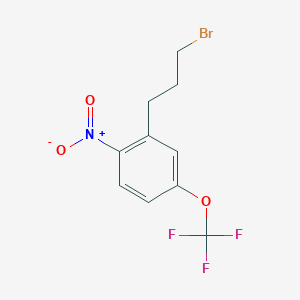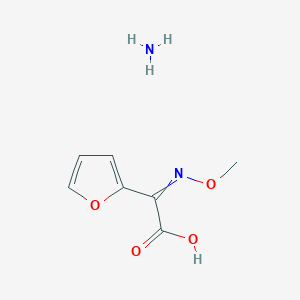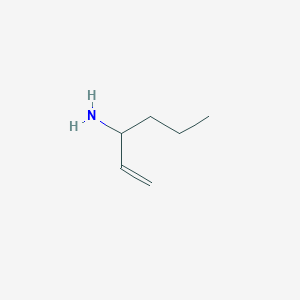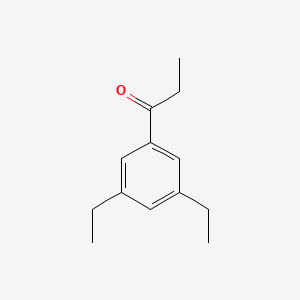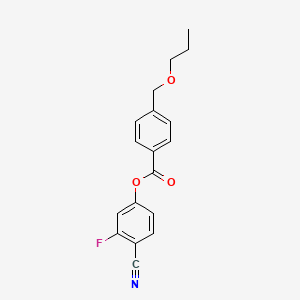
4-Cyano-3-fluorophenyl 4-(propoxymethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-(propoxymethyl)-, 4-cyano-3-fluorophenyl ester is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various scientific fields. This compound is characterized by the presence of a benzoic acid moiety, a propoxymethyl group, and a 4-cyano-3-fluorophenyl ester group.
Méthodes De Préparation
The synthesis of Benzoic acid, 4-(propoxymethyl)-, 4-cyano-3-fluorophenyl ester involves several steps. One common method includes the esterification of benzoic acid derivatives with 4-cyano-3-fluorophenol in the presence of a suitable catalyst. The reaction conditions typically involve the use of an acid catalyst, such as sulfuric acid, and a dehydrating agent to drive the reaction to completion. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Benzoic acid, 4-(propoxymethyl)-, 4-cyano-3-fluorophenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Applications De Recherche Scientifique
Benzoic acid, 4-(propoxymethyl)-, 4-cyano-3-fluorophenyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of liquid crystals and other advanced materials.
Mécanisme D'action
The mechanism of action of Benzoic acid, 4-(propoxymethyl)-, 4-cyano-3-fluorophenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active metabolites, which can then interact with cellular pathways. The cyano and fluoro groups may enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Benzoic acid, 4-(propoxymethyl)-, 4-cyano-3-fluorophenyl ester can be compared with similar compounds such as:
Propriétés
Numéro CAS |
100980-86-7 |
|---|---|
Formule moléculaire |
C18H16FNO3 |
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
(4-cyano-3-fluorophenyl) 4-(propoxymethyl)benzoate |
InChI |
InChI=1S/C18H16FNO3/c1-2-9-22-12-13-3-5-14(6-4-13)18(21)23-16-8-7-15(11-20)17(19)10-16/h3-8,10H,2,9,12H2,1H3 |
Clé InChI |
UGPYJKPYNQWEGN-UHFFFAOYSA-N |
SMILES canonique |
CCCOCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


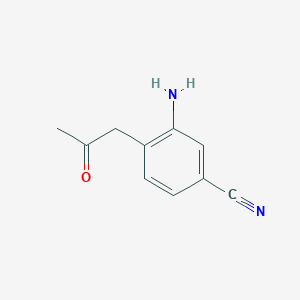
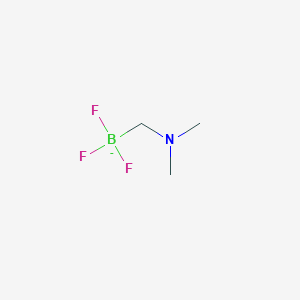

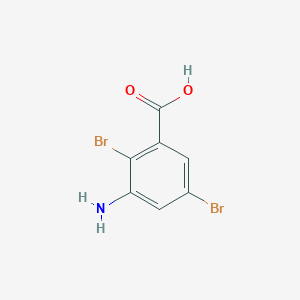
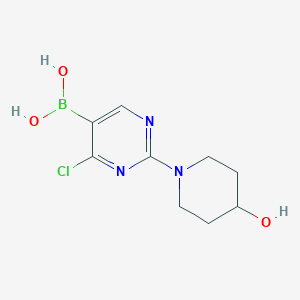
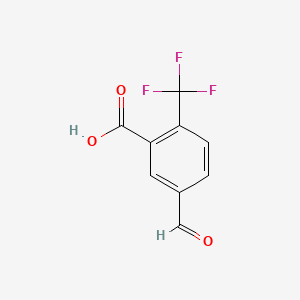
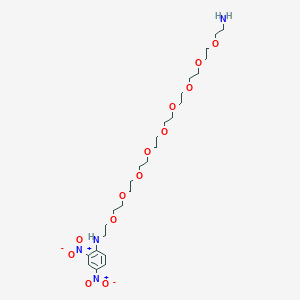
![Benzyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14071206.png)
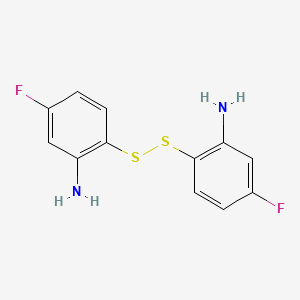
![{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14071221.png)
